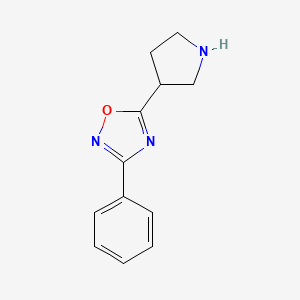

3-Phenyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 3-Phényl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole est un composé hétérocyclique qui a suscité un intérêt dans divers domaines de la recherche scientifique en raison de ses caractéristiques structurales uniques et de ses applications potentielles. Le composé est constitué d'un cycle 1,2,4-oxadiazole substitué par un groupe phényle en position 3 et un groupe pyrrolidinyle en position 5. Cette combinaison de groupes fonctionnels confère à la molécule des propriétés chimiques et biologiques distinctes.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 3-Phényl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole implique généralement la cyclisation de précurseurs appropriés dans des conditions réactionnelles spécifiques. Une méthode courante implique la réaction d'un dérivé de phénylhydrazine avec un intermédiaire oxyde de nitrile, suivie d'une cyclisation pour former le cycle oxadiazole. Les conditions réactionnelles comprennent souvent l'utilisation d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium et un solvant tel que l'éthanol ou l'acétonitrile.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une production cohérente. Le choix des réactifs et des solvants serait influencé par des facteurs tels que le coût, la disponibilité et l'impact environnemental.

Analyse Des Réactions Chimiques

Types de réactions

Le 3-Phényl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide de réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, conduisant à des formes réduites du composé.

Substitution : Les groupes phényle et pyrrolidinyle peuvent participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres substituants dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Halogénation à l'aide de brome ou de chlore en présence d'un catalyseur.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des dérivés amine ou alcool.

Applications De Recherche Scientifique

Le 3-Phényl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole a trouvé des applications dans divers domaines de la recherche scientifique :

Chimie : Le composé est utilisé comme élément constitutif de la synthèse de molécules plus complexes et comme ligand en chimie de coordination.

Biologie : Il a été étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antivirales et anticancéreuses.

Médecine : La recherche a exploré son potentiel comme agent thérapeutique pour diverses maladies, notamment son rôle d'inhibiteur enzymatique ou de modulateur de récepteurs.

Industrie : Le composé est utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.

5. Mécanisme d'action

Le mécanisme d'action du 3-Phényl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole dépend de son application spécifique. Dans les systèmes biologiques, le composé peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, en modulant leur activité. Par exemple, il peut inhiber l'activité d'une enzyme spécifique en se liant à son site actif, empêchant ainsi l'enzyme de catalyser son substrat. Les voies impliquées peuvent varier considérablement en fonction de la cible et du contexte de son utilisation.

Mécanisme D'action

The mechanism of action of 3-Phenyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of a specific enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. The pathways involved can vary widely depending on the target and the context of its use.

Comparaison Avec Des Composés Similaires

Composés similaires

3-Phényl-1,2,4-oxadiazole : Il manque le groupe pyrrolidinyle, ce qui peut entraîner des propriétés chimiques et biologiques différentes.

5-(Pyrrolidin-3-yl)-1,2,4-oxadiazole :

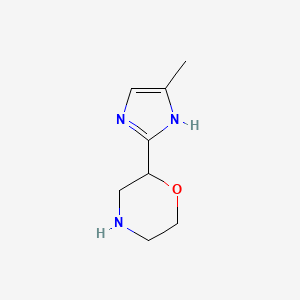

3-Phényl-5-(morpholin-3-yl)-1,2,4-oxadiazole : Contient un cycle morpholine au lieu d'un cycle pyrrolidine, ce qui peut influencer son comportement chimique et son activité biologique.

Unicité

La présence à la fois du groupe phényle et du groupe pyrrolidinyle dans le 3-Phényl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole confère des propriétés uniques qui le distinguent des composés similaires. Ces groupes fonctionnels contribuent à sa réactivité, sa stabilité et son potentiel distincts pour diverses applications en recherche scientifique.

Propriétés

Formule moléculaire |

C12H13N3O |

|---|---|

Poids moléculaire |

215.25 g/mol |

Nom IUPAC |

3-phenyl-5-pyrrolidin-3-yl-1,2,4-oxadiazole |

InChI |

InChI=1S/C12H13N3O/c1-2-4-9(5-3-1)11-14-12(16-15-11)10-6-7-13-8-10/h1-5,10,13H,6-8H2 |

Clé InChI |

UIPZDAZQRBNIGB-UHFFFAOYSA-N |

SMILES canonique |

C1CNCC1C2=NC(=NO2)C3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B11790159.png)

![2-(3-Fluorophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11790181.png)

![1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11790214.png)

![2-(Difluoromethoxy)-4-fluorobenzo[d]oxazole](/img/structure/B11790225.png)